1-(Pyrrolidin-2-ylmethyl)azepane
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Overview
Description
“1-(Pyrrolidin-2-ylmethyl)azepane” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “1-(Pyrrolidin-2-ylmethyl)azepane”, can be achieved through two main synthetic strategies :Molecular Structure Analysis
The molecular structure of “1-(Pyrrolidin-2-ylmethyl)azepane” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The pyrrolidine ring in “1-(Pyrrolidin-2-ylmethyl)azepane” can undergo various chemical reactions . The ring can be constructed from different cyclic or acyclic precursors or functionalized if it is preformed .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Isoxazole-Annulated Compounds : Research has shown the preparation of pyrrolidines, piperidines, and azepanes, including structures like 1-(Pyrrolidin-2-ylmethyl)azepane, by intramolecular 1,3-dipolar cycloadditions of nitrones or nitrile oxides. This synthesis plays a significant role in the development of compounds with annulated isoxazole, isoxazoline, or isoxazolidine rings (Würdemann & Christoffers, 2014).
Functionalization in Organic Synthesis : A study reported on the alkylation of 1-tosyl-2-(trifluoromethyl)aziridin-2-yl anion with ω,ω'-dihaloalkanes, leading to ring-expanded 2-CF3-pyrrolidines, 2-CF3-piperidines, and 3-CF3-azepanes. This novel ring-expansion protocol demonstrates the versatility of 1-(Pyrrolidin-2-ylmethyl)azepane in synthesizing functionalized trifluoromethylated compounds (Dolfen et al., 2014).
Development of Fused 2-Benzazepine Derivatives : Research involving the conversion of acrylonitrile derivatives showed their mutual interconversion with 1-(pyrrolidin-1-yl)indane-2-carbonitriles. This study is pivotal in understanding the transformation pathways of 1-(Pyrrolidin-2-ylmethyl)azepane and its role in forming complex heterocyclic structures like hexahydro-1H-pyrrolo[1,2-b][2]benzazepine-11-carbonitriles (Gorulya et al., 2011).
Alkylation and Formation of Nitrogen-Containing Heterocyclic Systems : A recent study described the synthesis of alkaloids and nitrogen-containing compounds, including azepanes like 1-(Pyrrolidin-2-ylmethyl)azepane. The research highlights the method of forming new C-C bonds in the α position relative to the nitrogen atom, demonstrating the compound's role in creating diverse nitrogen-rich heterocycles (Renault et al., 2023).
Safety and Hazards
The safety data sheet for a similar compound, “®-1-(Pyrrolidin-2-ylmethyl)pyrrolidine”, indicates that it is harmful if swallowed and causes serious eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
1-(pyrrolidin-2-ylmethyl)azepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-2-4-9-13(8-3-1)10-11-6-5-7-12-11/h11-12H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAJTFQLOLODFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrrolidin-2-ylmethyl)azepane |
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